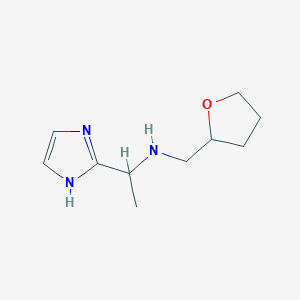![molecular formula C12H16N2S2 B15053333 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidinesThe presence of a thiol group in the structure provides additional opportunities for further functionalization and the ability to influence oxidative processes in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol can be achieved through various cyclization processes. One common method involves the [3+3], [4+2], or [5+1] cyclization reactions. These reactions typically involve the condensation of appropriate starting materials under specific conditions to form the desired thienopyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated systems to ensure consistent quality and yield. The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can interact with oxidative stress pathways, influencing the redox state of cells. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their anticancer and antibacterial activities.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors and anticancer agents.
Pyrrolo[2,3-d]pyrimidines: Investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells.
Uniqueness
5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which provides additional opportunities for functionalization and interaction with biological systems.
Propiedades
Fórmula molecular |
C12H16N2S2 |
|---|---|
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-2-propyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H16N2S2/c1-4-6-9-13-11(15)10-8(5-2)7(3)16-12(10)14-9/h4-6H2,1-3H3,(H,13,14,15) |
Clave InChI |
VTCTUUOVXICMJL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C(=C(S2)C)CC)C(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

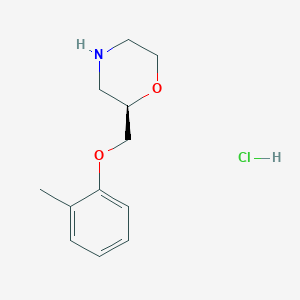
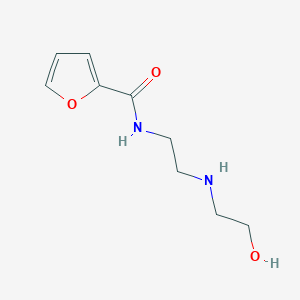


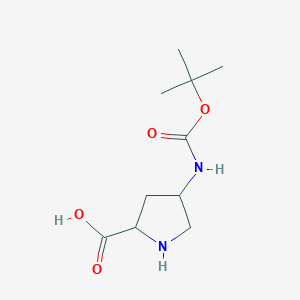


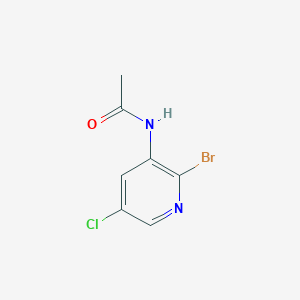
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
